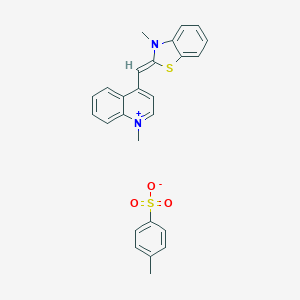

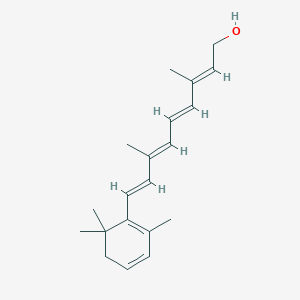

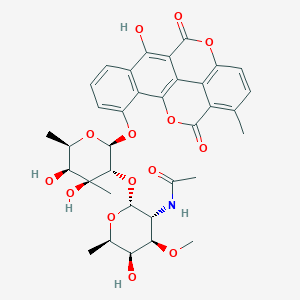

![molecular formula C₁₀H₆FNO₂S B023245 5-[(4-氟苯基)亚甲基]-1,3-噻唑烷-2,4-二酮 CAS No. 262601-87-6](/img/structure/B23245.png)

5-[(4-氟苯基)亚甲基]-1,3-噻唑烷-2,4-二酮

描述

Synthesis Analysis

The synthesis of 5-[(4-Fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione derivatives typically involves Knoevenagel condensation or Claisen-Schmidt reactions between thiazolidine-2,4-dione and aldehydes or ketones. These methods enable the introduction of various substituents at the 5-position of the thiazolidine ring, yielding a range of derivatives with diverse biological activities. The synthesis is often performed in the presence of catalysts such as piperidine or using solvent-free conditions to improve yields and reaction times (Li Zi-cheng, 2013).

Molecular Structure Analysis

The molecular structure of 5-[(4-Fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione derivatives is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This structure is essential for the compound's biological activities. The introduction of various substituents at the 5-position significantly influences the compound's physical and chemical properties, as well as its biological activity. Structural analysis often involves spectroscopic techniques such as IR, 1H NMR, and HRMS to confirm the structure of the synthesized compounds (O. Prakash et al., 2011).

Chemical Reactions and Properties

5-[(4-Fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione derivatives undergo various chemical reactions, including condensation, hydrogenation, and halogenation, allowing for the synthesis of a wide range of compounds with potential therapeutic applications. These reactions are crucial for modifying the molecular structure to enhance biological activity or to improve pharmacokinetic properties. The chemical properties of these derivatives, such as reactivity and stability, are influenced by the substituents attached to the thiazolidine ring (S. Chandrappa et al., 2008).

Physical Properties Analysis

The physical properties of 5-[(4-Fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione derivatives, such as solubility, melting point, and crystallinity, are crucial for their pharmacological applications. These properties affect the compound's bioavailability, distribution, metabolism, and excretion. Solubility in various solvents is particularly important for the formulation of pharmaceuticals, as it influences the delivery and efficacy of the drug (K. Popov-Pergal et al., 2010).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, play a significant role in the pharmacological activity of 5-[(4-Fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione derivatives. These properties are influenced by the electronic nature of the substituents on the thiazolidine ring and are essential for understanding the mechanism of action of these compounds at the molecular level. Studies on reactivity and interactions with biological targets are crucial for the development of new therapeutic agents with improved efficacy and safety profiles (S. Fatma et al., 2018).

科学研究应用

-

Scientific Field: Medicinal Chemistry

- Application : This compound is similar to a fluorinated pyrazole . Fluorinated pyrazoles are important in medicinal chemistry and have shown significant biological activities .

- Methods of Application : The synthesis of similar compounds often involves one-pot three-component reactions under microwave irradiation, followed by oxidative aromatization under conventional heating .

- Results : Molecular docking studies have shown that these compounds can have a binding affinity to human estrogen alpha receptors (ERα) close to 4-OHT, a native ligand . This suggests potential applications in the treatment of diseases like breast cancer .

-

Scientific Field: Drug Development

- Application : Compounds with similar structures have been shown to have significant anti-inflammatory, anti-tumor, and anti-bacterial properties.

- Methods of Application : These compounds are often synthesized in laboratories and then tested in vitro for their biological activities.

- Results : The results of these tests can help in the development of new drugs.

-

Scientific Field: Bioinorganic Chemistry

- Application : Schiff base hydrazones, which are similar to the compound , play an important role in inorganic chemistry as they easily form stable complexes with most transition metal ions .

- Methods of Application : These compounds are often synthesized by heating the appropriate substituted hydrazines/hydrazides with aldehydes and ketones in solvents like ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, ethanol–glacial acetic acid .

- Results : Coordination compounds derived from aroylhydrazones have been reported to act as enzyme inhibitors and are useful due to their pharmacological applications .

-

Scientific Field: Organic Synthesis

- Application : A new fluorinated pyrazole, which is structurally similar to the compound you’re interested in, was successfully synthesized .

- Methods of Application : The synthesis of this compound was performed via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .

- Results : Molecular docking study showed that the binding affinity of the synthesized compound to human estrogen alpha receptor (ERα) was close to 4-OHT as a native ligand .

-

Scientific Field: Medicinal Chemistry

- Application : A new fluorinated pyrazole, which is structurally similar to the compound you’re interested in, was successfully synthesized . These compounds play an important role in some biological activities in medicine. In particular, they are used for their antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions .

- Methods of Application : The synthesis of this compound was performed via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .

- Results : Molecular docking study showed that the binding affinity of the synthesized compound to human estrogen alpha receptor (ERα) was close to 4-OHT as a native ligand .

-

Scientific Field: Drug Development

- Application : It has been shown to have significant anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a promising candidate for the development of new drugs.

- Methods of Application : These compounds are often synthesized in laboratories and then tested in vitro for their biological activities.

- Results : The results of these tests can help in the development of new drugs.

属性

IUPAC Name |

5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEXVSOHLCLCFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383055 | |

| Record name | 5-[(4-Fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |

CAS RN |

262601-87-6 | |

| Record name | 5-[(4-Fluorophenyl)methylene]-2,4-thiazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=262601-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(4-Fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

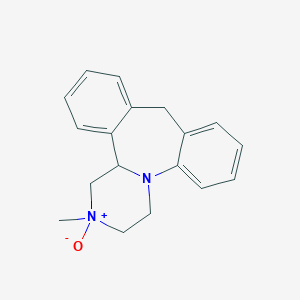

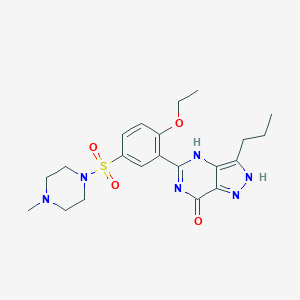

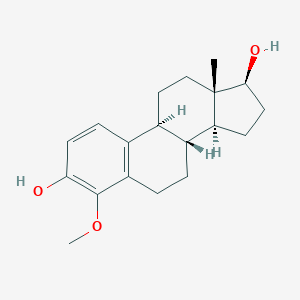

![(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B23166.png)

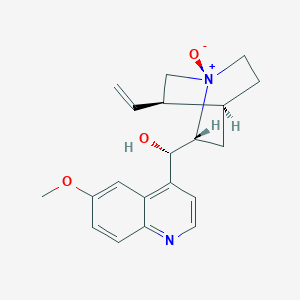

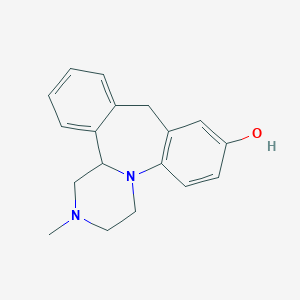

![2-[2-(4-Fluorophenyl)-2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B23175.png)

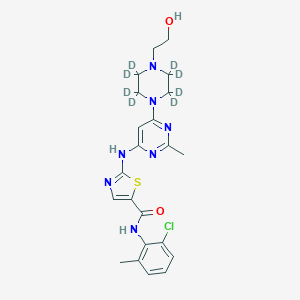

![N-[(Dimethylamino)methyl]-N-methylnitramide](/img/structure/B23178.png)